Butanethioamide
Overview
Description
Butanethioamide is an organic compound with the molecular formula C₄H₉NS It is a thioamide, which means it contains a sulfur atom replacing the oxygen atom in the amide group
Scientific Research Applications
Butanethioamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It serves as a probe to study protein folding and dynamics due to its ability to form stable thioamide bonds.
Medicine: It is investigated for its potential use in drug design, especially in the development of thioamide-containing pharmaceuticals.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanethioamide can be synthesized through several methods. One common approach involves the reaction of butanenitrile with hydrogen sulfide in the presence of a base. Another method includes the use of thioamide formation reactions, where butanoyl chloride reacts with ammonium thiocyanate to yield this compound .
Industrial Production Methods
In industrial settings, this compound is typically produced using large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Butanethioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form butylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Butanesulfoxide, butanesulfone.
Reduction: Butylamine.
Substitution: Various substituted thioamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of butanethioamide involves its ability to form stable thioamide bonds, which can mimic the amide bonds in biomolecules. This property allows it to interact with various molecular targets, including enzymes and receptors, potentially altering their activity and function. The sulfur atom in the thioamide group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Thioacetamide: Similar in structure but with a shorter carbon chain.
Thioformamide: Contains a single carbon atom in the chain.
Thiobenzamide: Contains a benzene ring instead of a butyl group.
Uniqueness
Butanethioamide is unique due to its specific carbon chain length and the presence of a thioamide group, which imparts distinct chemical properties. Its ability to form stable thioamide bonds makes it particularly valuable in the study of protein dynamics and drug design .
Properties
IUPAC Name |
butanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c1-2-3-4(5)6/h2-3H2,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLXTOVHRYJKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498941 | |
Record name | Butanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16536-93-9 | |
Record name | Butanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction studied in these papers and why is it significant?
A1: Both papers investigate the cyclocondensation reactions of N-aryl-3-oxobutanethioamides with 2-aminoazole derivatives. [, ] This reaction is significant because it offers a synthetic route to access a diverse range of nitrogen and sulfur-containing heterocyclic compounds. These heterocycles are important structural motifs found in numerous bioactive molecules with applications in medicinal chemistry and materials science.
Q2: Can you provide an example of the specific compounds synthesized and their potential applications?
A2: One paper describes the reaction of N-aryl-3-oxobutanethioamides with 2-amino-1,3-thiazole and 2-amino-1,3-benzothiazole. [] This reaction yields substituted thiazolo[3,2-a]pyrimidin-5-ones and benzothiazolo[3,2-a]pyrimidin-5-ones, respectively. These compounds belong to a class of heterocycles known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.